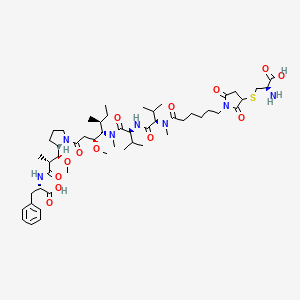

MeO-Suc-Arg-Pro-Tyr-pNA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

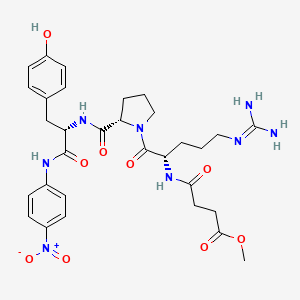

La synthèse de Méthoxy-succinyl-Arg-Pro-Tyr-pNA (chlorhydrate) implique le couplage de Méthoxy-succinyl-Arg-Pro-Tyr avec le p-nitroanilide. La réaction nécessite généralement l'utilisation de réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) pour faciliter la formation de la liaison peptidique. La réaction est effectuée dans un solvant organique comme le diméthylformamide (DMF) dans des conditions de température contrôlées .

Méthodes de production industrielle

La production industrielle de Méthoxy-succinyl-Arg-Pro-Tyr-pNA (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés pour garantir un rendement élevé et une pureté élevée. Le produit final est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (CLHP) et lyophilisé pour obtenir une forme solide .

Analyse Des Réactions Chimiques

Types de réactions

Méthoxy-succinyl-Arg-Pro-Tyr-pNA (chlorhydrate) subit principalement une hydrolyse lorsqu'il est soumis à l'action de sérine protéases. La réaction d'hydrolyse rompt la liaison peptidique entre la séquence Arg-Pro-Tyr et le p-nitroanilide, libérant du p-nitroaniline, qui peut être quantifié colorimétriquement .

Réactifs et conditions courantes

La réaction d'hydrolyse est généralement effectuée dans une solution aqueuse tamponnée à un pH physiologique (autour de 7,4). Les réactifs courants incluent la solution saline tamponnée au phosphate (PBS) et la sérine protéase spécifique étudiée .

Produits majeurs

Le produit principal formé par l'hydrolyse de Méthoxy-succinyl-Arg-Pro-Tyr-pNA (chlorhydrate) est le p-nitroaniline, qui peut être détecté par son absorbance à 405 nm .

Applications de la recherche scientifique

Méthoxy-succinyl-Arg-Pro-Tyr-pNA (chlorhydrate) est largement utilisé dans la recherche scientifique pour les applications suivantes :

Biochimie : Il est utilisé pour mesurer l'activité des sérine protéases dans divers dosages biochimiques.

Biologie moléculaire : Le composé est utilisé dans des études impliquant des interactions protéine-protéine et la cinétique enzymatique.

Mécanisme d'action

Méthoxy-succinyl-Arg-Pro-Tyr-pNA (chlorhydrate) agit comme un substrat pour les sérine protéases. L'enzyme se lie à la séquence Arg-Pro-Tyr et clive la liaison peptidique, libérant du p-nitroaniline. Cette réaction peut être surveillée colorimétriquement, fournissant une mesure de l'activité de l'enzyme. Les cibles moléculaires impliquées sont les sites actifs des sérine protéases, qui catalysent la réaction d'hydrolyse .

Applications De Recherche Scientifique

MeO-Suc-RPY-pNA (hydrochloride) is extensively used in scientific research for the following applications:

Mécanisme D'action

MeO-Suc-RPY-pNA (hydrochloride) acts as a substrate for serine proteases. The enzyme binds to the Arg-Pro-Tyr sequence and cleaves the peptide bond, releasing p-nitroaniline. This reaction can be monitored colorimetrically, providing a measure of the enzyme’s activity. The molecular targets involved are the active sites of serine proteases, which catalyze the hydrolysis reaction .

Comparaison Avec Des Composés Similaires

Composés similaires

Bz-FVR-AMC (sel de trifluoroacétate) : Un autre substrat pour les sérine protéases, utilisé dans des dosages biochimiques similaires.

Suc-AAPF-pNA : Un substrat pour les protéases de type chymotrypsine, utilisé dans des dosages d'activité enzymatique.

Unicité

Méthoxy-succinyl-Arg-Pro-Tyr-pNA (chlorhydrate) est unique en raison de sa séquence peptidique spécifique (Arg-Pro-Tyr) qui est préférentiellement reconnue et clivée par un large éventail de sérine protéases. Cela en fait un outil polyvalent pour étudier diverses protéases dans différents contextes biologiques .

Propriétés

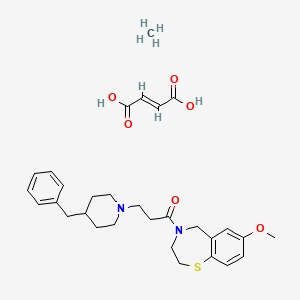

Formule moléculaire |

C31H40N8O9 |

|---|---|

Poids moléculaire |

668.7 g/mol |

Nom IUPAC |

methyl 4-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C31H40N8O9/c1-48-27(42)15-14-26(41)36-23(4-2-16-34-31(32)33)30(45)38-17-3-5-25(38)29(44)37-24(18-19-6-12-22(40)13-7-19)28(43)35-20-8-10-21(11-9-20)39(46)47/h6-13,23-25,40H,2-5,14-18H2,1H3,(H,35,43)(H,36,41)(H,37,44)(H4,32,33,34)/t23-,24-,25-/m0/s1 |

Clé InChI |

TXYMHQOSDJXNHI-SDHOMARFSA-N |

SMILES isomérique |

COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

SMILES canonique |

COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Deoxy-5'-[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl)amino]adenosine](/img/structure/B10855467.png)

![1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B10855474.png)

![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855516.png)

![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)